

Spectroscopic Profile of (2,3-dichlorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Dichlorobenzyl alcohol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-dichlorophenyl)methanol, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its determination.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2,3-dichlorophenyl)methanol, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Prominent Peaks in the Mass Spectrum of (2,3-dichlorophenyl)methanol

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
176/178/180	Moderate	[M]+ (Molecular Ion)
141/143	High	[M-Cl]+
111	High	[C ₇ H ₆ O]+
77	High	[C ₆ H ₅]+

Data sourced from NIST Mass Spectrometry Data Center.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic Infrared Absorption Peaks for (2,3-dichlorophenyl)methanol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Aliphatic (CH ₂)
1580, 1470	Medium-Strong	C=C Stretch	Aromatic Ring
1430	Medium	C-H Bend	Aliphatic (CH ₂)
1250 - 1000	Strong	C-O Stretch	Primary Alcohol
800 - 600	Strong	C-Cl Stretch	Aryl Halide

Peak ranges are typical for the assigned functional groups and are consistent with spectra of similar substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.2	Multiplet	3H	Aromatic Protons (H-4, H-5, H-6)
~4.7	Singlet	2H	Methylene Protons (-CH ₂ -)
Variable	Broad Singlet	1H	Hydroxyl Proton (-OH)

Table 4: Predicted ¹³C NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ , ppm)	Assignment
~140	C-1 (ipso-C attached to CH ₂ OH)
~133	C-2 (ipso-C attached to Cl)
~131	C-3 (ipso-C attached to Cl)
~129	C-6
~128	C-4
~127	C-5
~63	-CH ₂ OH

Note: The predicted NMR data is based on established chemical shift correlations for substituted benzyl alcohols. Actual experimental values may vary slightly.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds like (2,3-dichlorophenyl)methanol is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for the separation of chlorinated aromatic compounds (e.g., DB-5MS).
- Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

Sample Preparation:

- Dissolve a small amount of (2,3-dichlorophenyl)methanol in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Prepare a dilute solution (e.g., 1-10 ppm).

GC Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Flow Rate: 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Infrared (IR) Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of solid or liquid samples.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

- Place a small amount of solid (2,3-dichlorophenyl)methanol directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR Spectrometer with a proton frequency of 300 MHz or higher.

Sample Preparation:

- Dissolve 5-10 mg of (2,3-dichlorophenyl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

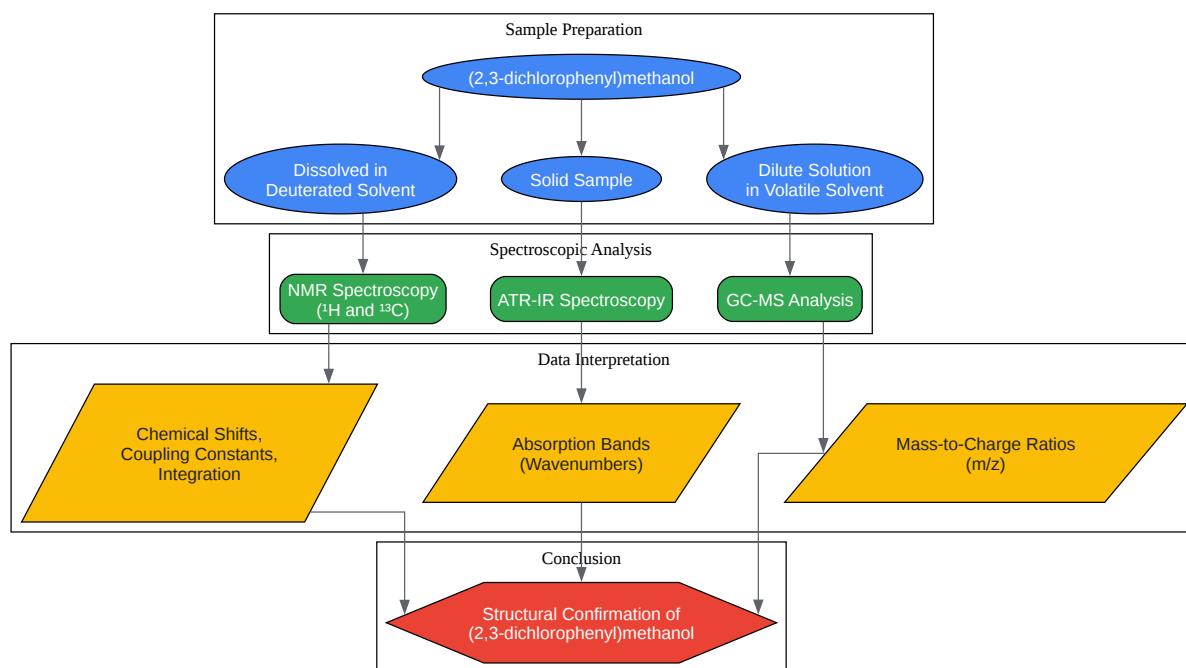
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of (2,3-dichlorophenyl)methanol is depicted in the following diagram.

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Caption: Workflow for Spectroscopic Characterization.

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References

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